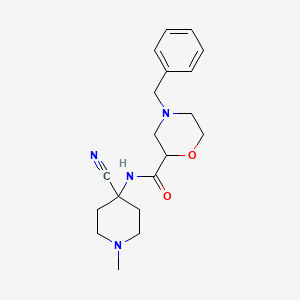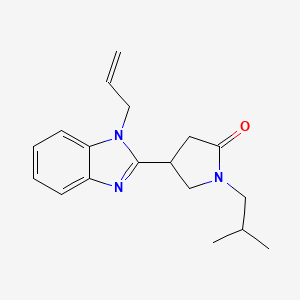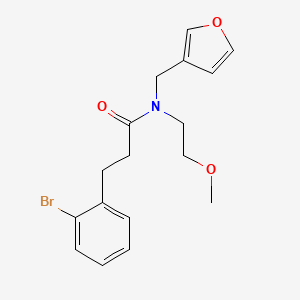
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide, also known as BNTX, is a selective antagonist of the δ-subunit-containing GABA-A receptor. It has been extensively studied for its potential therapeutic use in various neurological and psychiatric disorders.
Mécanisme D'action
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide selectively binds to the δ-subunit-containing GABA-A receptor, which is primarily expressed in the hippocampus and other regions of the brain associated with learning and memory. By blocking this receptor, this compound modulates the activity of the GABAergic system, which plays a critical role in regulating neuronal excitability and neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the release of dopamine in the brain, and reducing the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The selective binding of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide to the δ-subunit-containing GABA-A receptor makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the limited availability of this compound and its relatively high cost can be a limitation for lab experiments. In addition, the effects of this compound may vary depending on the dose and route of administration, which can complicate experimental design and interpretation.
Orientations Futures
There are several future directions for research on 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide. One area of interest is the development of more selective and potent δ-subunit-containing GABA-A receptor antagonists, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of the δ-subunit-containing GABA-A receptor in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the use of this compound in combination with other drugs or therapies may be explored as a potential treatment strategy for various disorders.
Méthodes De Synthèse
The synthesis of 4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide involves several steps, including the preparation of 4-benzylmorpholine-2-carboxylic acid, which is then reacted with 4-cyano-1-methylpiperidine to form the intermediate product. This intermediate is then reacted with benzyl chloroformate to produce the final product, this compound. The synthesis of this compound has been extensively studied and optimized, resulting in a reliable and efficient method for producing the compound.
Applications De Recherche Scientifique
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide has been studied for its potential therapeutic use in various neurological and psychiatric disorders, including anxiety, depression, and addiction. It has also been shown to have analgesic properties and may be useful in the treatment of chronic pain. This compound has been used in animal studies to investigate the role of the δ-subunit-containing GABA-A receptor in these disorders and to explore its potential as a therapeutic target.
Propriétés
IUPAC Name |
4-benzyl-N-(4-cyano-1-methylpiperidin-4-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22-9-7-19(15-20,8-10-22)21-18(24)17-14-23(11-12-25-17)13-16-5-3-2-4-6-16/h2-6,17H,7-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSIFOQXNYLADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2CN(CCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)


![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)


![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)
![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)
![N-[(2S)-1-Hydroxybutan-2-yl]-N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B3017487.png)